molecular formula C19H17F3 B14561114 1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene CAS No. 62056-30-8

1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene

Cat. No.: B14561114
CAS No.: 62056-30-8
M. Wt: 302.3 g/mol
InChI Key: AKGHDJVGEWFYOT-UHFFFAOYSA-N
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Description

1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene is an organic compound that features a complex structure with a phenyl group, a hexa-1,5-dien-1-yl chain, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the coupling of a phenyl-substituted diene with a trifluoromethyl-substituted benzene derivative. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the diene moiety to a saturated alkane.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylhexa-1,5-dien-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    4-(Trifluoromethyl)benzene: Lacks the phenyl-substituted diene moiety, leading to distinct reactivity and applications.

    1-Phenylhexa-1,5-diene: Lacks both the trifluoromethyl group and the benzene ring, making it less versatile in synthetic applications.

Uniqueness

1-(3-Phenylhexa-1,5-dien-1-yl)-4-(trifluoromethyl)benzene is unique due to the presence of both a phenyl-substituted diene and a trifluoromethyl group. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research and industrial applications.

Properties

CAS No.

62056-30-8

Molecular Formula

C19H17F3

Molecular Weight

302.3 g/mol

IUPAC Name

1-(3-phenylhexa-1,5-dienyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C19H17F3/c1-2-6-16(17-7-4-3-5-8-17)12-9-15-10-13-18(14-11-15)19(20,21)22/h2-5,7-14,16H,1,6H2

InChI Key

AKGHDJVGEWFYOT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C=CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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